MS48107

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MS48107 是一种选择性 G 蛋白偶联受体 68 (GPR68) 的正向变构调节剂。 G 蛋白偶联受体 68 是一种参与多种生物过程的受体,包括 pH 稳态、肿瘤生长、转移和炎症 。 This compound 以其对 G 蛋白偶联受体 68 的高选择性而闻名,优于其他密切相关的质子 G 蛋白偶联受体、神经递质转运蛋白和 hERG 离子通道 .

准备方法

MS48107 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。详细的合成路线和反应条件是专有的,尚未公开披露。 已知该化合物可以溶解在二甲基亚砜 (DMSO) 中,以备进一步实验使用 。 this compound 的工业生产方法也尚未公开,但它通常在研究实验室中生产,用于科学研究。

化学反应分析

科学研究应用

Chemical Properties and Mechanism of Action

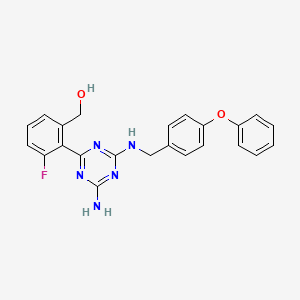

- Molecular Formula : C₂₃H₂₀FN₅O₂

- Molecular Weight : 417.44 g/mol

- CAS Number : 2375070-79-2

MS48107 enhances the proton affinity of GPR68 through allosteric modulation, which allows it to effectively influence the receptor's activity without directly competing with the endogenous ligand. This mechanism positions this compound as a valuable tool for studying GPR68's physiological and pathophysiological roles in various contexts, particularly in neurobiology and cancer research .

This compound exhibits several key biological activities:

- Selectivity : It demonstrates high selectivity for GPR68 over closely related proton GPCRs and common drug targets, making it a promising candidate for targeted therapies .

- Blood-Brain Barrier Penetration : The compound is bioavailable and can cross the blood-brain barrier in mice, allowing for potential applications in neurological disorders .

- In Vivo Efficacy : In animal models, this compound has shown significant effects on glucose-dependent insulin secretion, indicating its potential use in metabolic disorders .

Neurobiology

This compound's ability to modulate GPR68 makes it particularly relevant in neurobiological research. Studies have indicated that activation of GPR68 can influence neuronal signaling pathways, which may be beneficial for understanding conditions like neurodegeneration and psychiatric disorders .

Cancer Research

The compound has been investigated for its role in cancer therapy. Specifically, combining this compound with MEK inhibitors has shown promising results in reducing viability and inducing differentiation in cancer-derived cells. This combination therapy could be pivotal in treating conditions such as neurofibromatosis .

| Activity Type | Description | Value |

|---|---|---|

| GPR68 Activation | Allosteric Modulation | Potent |

| Selectivity | Over other GPCRs | High |

| Blood-Brain Barrier | Penetration Capability | Yes |

| In Vivo Efficacy | Glucose-dependent insulin secretion enhancement | Significant |

Table 2: Comparative Analysis of GPR68 Modulators

| Compound Name | Mechanism Type | Selectivity for GPR68 | Blood-Brain Barrier Penetration |

|---|---|---|---|

| This compound | Positive Allosteric Modulator | High | Yes |

| Ogerin | Positive Allosteric Modulator | Moderate | Limited |

Case Study 1: Neurofibromatosis Treatment

In a study examining the effects of this compound on neurofibromatosis, researchers combined it with MEK inhibitors to assess its impact on Schwann cell proliferation. The results demonstrated that this combination led to a permanent cessation of cell expansion post-treatment, suggesting a novel therapeutic strategy for managing this condition .

Case Study 2: Metabolic Disorders

Another investigation focused on this compound's role in enhancing insulin secretion from pancreatic cells. The findings revealed that this compound significantly improved glucose metabolism in wild-type mice but not in GPR68 knockout models, highlighting its potential application in diabetes management .

作用机制

MS48107 通过选择性地与 G 蛋白偶联受体 68 结合并调节其活性来发挥作用。 作为一种正向变构调节剂,它增强了受体对其天然配体的反应,而不会直接激活受体 。 这种调节导致各种下游效应,包括参与 pH 稳态、肿瘤生长、转移和炎症的细胞信号通路的变化 。 This compound 也与其他受体相互作用,如 5-羟色胺 2B 受体和褪黑素受体,但亲和力和活性较低 .

相似化合物的比较

生物活性

MS48107 is a synthetic compound identified as a potent and selective positive allosteric modulator (PAM) of the proton-sensing orphan G protein-coupled receptor (GPCR) GPR68. This compound has garnered attention due to its significant biological activity, particularly in modulating physiological and pathophysiological processes associated with GPR68.

Chemical Characteristics

- Chemical Class : Synthetic organic compound

- Synonyms : GPR68 α-PAM 71

- Bioavailability : High; demonstrated brain penetration in murine models

- Mechanism of Action : Allosterically increases proton affinity (α-cooperativity) for GPR68, enhancing receptor activation in response to proton concentration changes.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has shown that this compound exhibits a 33-fold increase in allosteric activity compared to its predecessor compound. This study highlighted its high selectivity over closely related proton GPCRs and common drug targets, making it an essential tool for further research into GPR68 functions .

Biological Activity Data

The following table summarizes key biological activities and characteristics of this compound:

| Parameter | Value |

|---|---|

| Allosteric Activity | 33-fold increase |

| Selectivity | High (over 48 common drug targets) |

| Bioavailability | Yes |

| Brain Penetration | Yes |

| Primary Target | GPR68 |

Mechanistic Insights

GPR68 functions as a mechanotransducer and is involved in various biological processes, including:

- pH homeostasis

- Tumor growth and metastasis

- Inflammation

- Osteoclast development

- Insulin secretion

- Epithelial barrier function

The modulation of GPR68 by this compound can potentially elucidate the receptor's roles in these processes, particularly under pathological conditions .

Case Studies and Research Findings

Recent studies have utilized this compound to explore its effects on cellular signaling pathways. For instance, research employing a GloSensor cAMP assay demonstrated that this compound effectively potentiates proton-mediated receptor activation, leading to increased cyclic AMP production in HEK293T cells transfected with GPR68 .

Notable Research Findings:

- In Vitro Studies : this compound significantly enhances the activation of GPR68 in response to varying proton concentrations, indicating its potential utility in studying acid-sensing mechanisms in cells.

- In Vivo Studies : The compound's ability to penetrate the blood-brain barrier suggests potential applications in neurological research, particularly concerning conditions influenced by pH changes in the brain .

属性

分子式 |

C23H20FN5O2 |

|---|---|

分子量 |

417.4 g/mol |

IUPAC 名称 |

[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol |

InChI |

InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29) |

InChI 键 |

KKHDNAZPEMYUNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |

规范 SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MS48107; MS-48107 MS 48107 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。